![molecular formula C14H15N3O3S2 B2459852 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034407-60-6](/img/structure/B2459852.png)
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide
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Overview
Description
Benzo[b]thiophene is a polycyclic aromatic hydrocarbon with a five-membered ring containing a sulfur atom . Imidazole is a five-membered planar ring, which includes two nitrogen atoms and has a wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives often involves coupling reactions and electrophilic cyclization reactions . The synthesis of imidazole derivatives can be achieved through several methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and a primary amine .Molecular Structure Analysis
The molecular structure of benzo[b]thiophene and imidazole derivatives can be analyzed using techniques such as single crystal X-ray diffraction . These techniques provide information about the geometric features and underlying intermolecular interactions that determine the packing in the crystalline lattice .Chemical Reactions Analysis
Benzo[b]thiophene and imidazole rings can undergo various chemical reactions. For instance, benzo[b]thiophene can undergo reactions such as electrophilic aromatic substitution . Imidazole can act as a nucleophile in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For instance, the presence of the benzo[b]thiophene and imidazole rings can impact the compound’s solubility, melting point, and reactivity .Scientific Research Applications
- The compound has been explored as a solution-processable small-molecule organic semiconductor for OFETs .
- Researchers synthesized two derivatives based on the benzo[b]thieno[2,3-d]thiophene (BTT) unit: 2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene (compound 2) and 2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene (compound 3) .
- These derivatives were employed as semiconductor layers in OFETs, demonstrating p-channel behavior with hole mobility up to 0.005 cm²/Vs and a current on/off ratio exceeding 10⁶ .
- While not directly studied for this compound, related benzo[b]thiophene derivatives have shown inhibitory potential against Gram-positive bacteria (e.g., S. aureus, B. cereus), Gram-negative bacteria (e.g., E. coli, P. aeruginosa, K. pneumoniae), and fungal species (e.g., A. niger, C. albicans) .
- Another class of benzo[b]thiophene derivatives was evaluated for in vitro affinity on serotoninergic 5-HT₁A receptors .
Organic Thin-Film Transistors (OFETs)
Antibacterial and Antifungal Properties
Serotoninergic Receptor Affinity
Biologically Active Compounds
Mechanism of Action
While the specific mechanism of action for your compound is not available, compounds containing benzo[b]thiophene and imidazole rings have been studied for their biological activities. For example, some benzo[b]thiophene derivatives have shown anti-inflammatory, antimicrobial, and anticancer properties . Imidazole derivatives have a wide range of biological activities and are found in many important drugs .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-methylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-17-7-14(15-9-17)22(19,20)16-6-12(18)11-8-21-13-5-3-2-4-10(11)13/h2-5,7-9,12,16,18H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZILINRYGNVLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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